molecular formula C18H26ClNO5 B15294701 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate

3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate

Cat. No.: B15294701
M. Wt: 371.9 g/mol
InChI Key: WBJRYTXJIUVHEP-WLHGVMLRSA-N
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Description

3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate is a chemical compound with a complex structure that includes a chlorobenzyl group, a hydroxy group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate typically involves multiple steps, starting with the preparation of the chlorobenzyl intermediate One common method involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to introduce the hydroxy group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include 4-chlorobenzyl chloride, dimethylamine, and suitable solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the chlorobenzyl moiety.

Scientific Research Applications

3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane
  • 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrochloride
  • 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane sulfate

Uniqueness

3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate is unique due to its specific combination of functional groups and its hydrogenfumarate salt form

Properties

Molecular Formula

C18H26ClNO5

Molecular Weight

371.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-[(4-chlorophenyl)methyl]-1-(dimethylamino)pentan-3-ol

InChI

InChI=1S/C14H22ClNO.C4H4O4/c1-4-14(17,9-10-16(2)3)11-12-5-7-13(15)8-6-12;5-3(6)1-2-4(7)8/h5-8,17H,4,9-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

WBJRYTXJIUVHEP-WLHGVMLRSA-N

Isomeric SMILES

CCC(CCN(C)C)(CC1=CC=C(C=C1)Cl)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC(CCN(C)C)(CC1=CC=C(C=C1)Cl)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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